Flubromazepam

Description

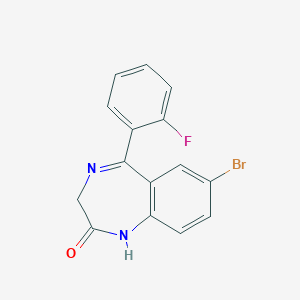

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKDDZBVSZLOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513609 | |

| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2647-50-9 | |

| Record name | Flubromazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2647-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002647509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKX573279U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Flubromazepam: A Technical Guide to NMR and GC-MS Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical characterization of Flubromazepam, a designer benzodiazepine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols and presents key analytical data to aid in the identification and quantification of this compound.

Introduction

This compound, chemically known as 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a psychoactive substance that has emerged on the novel psychoactive substances (NPS) market.[1][2] Accurate and robust analytical methods are crucial for its unambiguous identification in forensic and clinical settings. This guide focuses on two of the most powerful techniques for structural elucidation and identification: NMR and GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are instrumental in confirming its chemical structure.[3][4]

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of this compound is detailed below.

Sample Preparation:

-

Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).[5]

-

Add a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]

Instrumentation:

-

A 400 MHz NMR spectrometer (e.g., Bruker DRX 400) is suitable for acquiring detailed spectra.[3]

Data Acquisition:

-

Record 1D spectra for ¹H and ¹³C nuclei.

-

To aid in structural assignment, 2D NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.[3][5]

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃) [3]

| Proton | Chemical Shift (δ) [ppm] | Multiplicity |

| H-3 | 4.33 | s |

| H-6 | 7.63 | d |

| H-8 | 7.48 | dd |

| H-9 | 7.18 | d |

| H-3' | 7.35-7.45 | m |

| H-4' | 7.10-7.20 | m |

| H-5' | 7.50-7.60 | m |

| H-6' | 7.25-7.35 | m |

| NH | 8.5 (broad) | s |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃) [3]

| Carbon | Chemical Shift (δ) [ppm] |

| C-2 | 169.5 |

| C-3 | 56.5 |

| C-5 | 166.0 |

| C-6 | 134.0 |

| C-7 | 121.0 |

| C-8 | 131.5 |

| C-9 | 122.5 |

| C-1' | 125.0 (d, J=12 Hz) |

| C-2' | 160.0 (d, J=250 Hz) |

| C-3' | 116.5 (d, J=22 Hz) |

| C-4' | 132.0 (d, J=8 Hz) |

| C-5' | 124.5 (d, J=3 Hz) |

| C-6' | 130.5 |

| C-4a | 138.0 |

| C-9a | 128.5 |

d = doublet, J = coupling constant in Hz

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components within a sample.

Experimental Protocol: GC-MS Analysis

The following protocol is a standard procedure for the GC-MS analysis of this compound.

Sample Preparation:

-

Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.[7] For analysis, dilute this stock solution to around 4 mg/mL in methanol.[6]

Instrumentation:

-

An Agilent gas chromatograph coupled with a mass selective detector is a commonly used system.[6]

Chromatographic Conditions:

-

Column: HP-5 (or equivalent), 30 m x 0.25 mm x 0.25 µm.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[6]

-

Injector Temperature: 280°C.[6]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1.0 min.

-

Ramp to 280°C at a rate of 12°C/min.

-

Hold at 280°C for 9.0 min.[6]

-

-

Injection Volume: 1 µL in split mode (e.g., 25:1 split ratio).[6]

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

MS Source Temperature: 230°C.[6]

-

MS Quadrupole Temperature: 150°C.[6]

-

Scan Range: m/z 30-550 amu.[6]

-

Solvent Delay: 3.5 min.[3]

Quantitative GC-MS Data

GC-MS analysis of this compound yields a characteristic retention time and mass spectrum.

Table 3: GC-MS Data for this compound

| Parameter | Value |

| Retention Time | ~15.941 min[6] |

| Molecular Ion (M⁺) [m/z] | 332[3] |

| Major Fragment Ions [m/z] (Relative Intensity %) | 305 (100%), 313 (19%), 223 (20%)[3] |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Caption: Experimental workflow for NMR analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The combination of NMR spectroscopy and GC-MS provides a robust and reliable framework for the definitive chemical characterization of this compound. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this and other related novel psychoactive substances. Adherence to these methodologies will ensure accurate and reproducible results, contributing to a better understanding and control of these emerging compounds.

References

- 1. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. bccsu.ca [bccsu.ca]

- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 5. policija.si [policija.si]

- 6. swgdrug.org [swgdrug.org]

- 7. caymanchem.com [caymanchem.com]

A Technical Guide to the Solubility of Flubromazepam in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of flubromazepam, a benzodiazepine derivative, in various organic solvents. The information contained herein is intended to support research, analytical method development, and formulation studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Core Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Organic Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 25[1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | 25[1][2][3][4] |

| Ethanol | 10[1][2][3][4] |

| Methanol | 1[1][3][4] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a substance and is considered the gold standard. The following protocol is a generalized procedure based on established methodologies.

Objective:

To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Apparatus:

-

This compound (crystalline solid)

-

High-purity organic solvent of choice

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a glass vial or flask containing a known volume of the selected organic solvent. The exact amount of excess solid will depend on the expected solubility but should be sufficient to ensure that solid particles remain undissolved at equilibrium.

-

Equilibration: The sealed vials are placed in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed for a period to allow the excess solid to sediment. A clear aliquot of the supernatant is then carefully withdrawn. To ensure complete removal of undissolved solids, the aliquot is centrifuged at a high speed.

-

Sample Preparation for Analysis: The clear supernatant is then filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles.

-

Quantification: The filtered solution is then appropriately diluted with the same organic solvent to fall within the linear range of a pre-validated analytical method, such as HPLC. The concentration of this compound in the diluted sample is determined against a calibration curve prepared from standard solutions of known concentrations.

-

Calculation of Solubility: The solubility of this compound in the organic solvent is calculated by multiplying the determined concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

Pharmacological Profile of Flubromazepam in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubromazepam, a designer benzodiazepine, has emerged as a compound of interest within the scientific community due to its psychoactive effects and potential for abuse. This technical guide provides a comprehensive overview of the pharmacological profile of this compound as determined in preclinical animal models. It covers the pharmacokinetics, pharmacodynamics, and behavioral effects of the compound, with a focus on its anxiolytic, sedative, myorelaxant, and anticonvulsant properties. Detailed experimental protocols for key preclinical assays are provided to facilitate further research and ensure methodological consistency. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to enhance understanding.

Introduction

This compound is a long-acting benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor.[1] Like other benzodiazepines, it is known to exhibit a range of effects including anxiolysis, sedation, muscle relaxation, and anticonvulsant activity.[2] Preclinical animal models are crucial for characterizing the pharmacological profile of such compounds, providing insights into their therapeutic potential, as well as their abuse liability and potential for adverse effects. This guide synthesizes the available preclinical data on this compound and provides a framework for its continued investigation.

Pharmacodynamics: Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.[4] this compound binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, and increases the affinity of the receptor for GABA.[5] This potentiation of GABAergic neurotransmission is the fundamental mechanism underlying the pharmacological effects of this compound.[4]

Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by this compound.

Pharmacokinetics

Preclinical studies indicate that this compound has a remarkably long elimination half-life.[3][6] This prolonged duration of action is a key characteristic that influences both its potential therapeutic applications and its safety profile, including the risk of accumulation and prolonged impairment.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Species | Route of Administration | Value | Reference |

| Elimination Half-life | Human (self-administration) | Oral | >100 hours | [3] |

| Major Metabolites | Human (in vitro/in vivo) | Oral | Monohydroxylated and debrominated compounds | [3] |

Behavioral Pharmacology

The behavioral effects of this compound are consistent with its mechanism of action as a GABA-A receptor modulator. These effects are typically assessed in a battery of standardized preclinical tests.

Anxiolytic Effects

The anxiolytic (anti-anxiety) properties of benzodiazepines are commonly evaluated using the elevated plus maze (EPM) test. This test is based on the natural aversion of rodents to open and elevated spaces.[7]

Table 2: Expected Anxiolytic Effects of this compound in the Elevated Plus Maze

| Species | Dose Range (mg/kg) | Key Findings |

| Mouse/Rat | Low to moderate | Increased time spent in open arms, Increased number of entries into open arms |

Sedative and Hypnotic Effects

The sedative effects of this compound can be assessed using the open field test (OFT), which measures general locomotor activity and exploratory behavior.[8][9] A reduction in these activities is indicative of sedation.

Table 3: Expected Sedative Effects of this compound in the Open Field Test

| Species | Dose Range (mg/kg) | Key Findings |

| Mouse/Rat | Moderate to high | Decreased total distance traveled, Decreased rearing frequency, Increased time spent in the periphery (thigmotaxis) |

Myorelaxant Effects

The muscle relaxant properties of benzodiazepines are often evaluated using the rotarod test, which assesses motor coordination and balance.[10]

Table 4: Expected Myorelaxant Effects of this compound in the Rotarod Test

| Species | Dose Range (mg/kg) | Key Findings |

| Mouse/Rat | Moderate to high | Decreased latency to fall from the rotating rod |

Anticonvulsant Effects

The anticonvulsant activity of this compound can be determined using chemically induced seizure models, such as the pentylenetetrazol (PTZ) test.[11][12] PTZ is a GABA-A receptor antagonist that induces seizures.

Table 5: Expected Anticonvulsant Effects of this compound in the Pentylenetetrazol (PTZ) Seizure Model

| Species | Dose Range (mg/kg) | Key Findings |

| Mouse/Rat | Low to moderate | Increased latency to first seizure, Decreased seizure severity, Protection against PTZ-induced mortality |

Abuse Liability and Dependence

A critical aspect of the preclinical evaluation of benzodiazepines is the assessment of their potential for abuse and the development of tolerance and dependence.

Rewarding Effects

The conditioned place preference (CPP) paradigm is used to assess the rewarding properties of a drug.[13] Studies have shown that this compound can induce a conditioned place preference in mice, suggesting it has rewarding effects and a potential for abuse.[1][5]

Table 6: Rewarding Effects of this compound in the Conditioned Place Preference Test

| Species | Dose (mg/kg, i.p.) | Key Findings | Reference |

| Mice | 0.1 | Significant preference for the drug-paired compartment | [1][5] |

| Mice | 0.01 | No significant preference | [1] |

Reinforcing Effects

Intravenous self-administration (IVSA) is considered the gold standard for assessing the reinforcing effects of a drug.[14] While this compound has shown rewarding properties in the CPP test, data on its self-administration in preclinical models is less clear.

Tolerance and Dependence

Chronic administration of benzodiazepines can lead to the development of tolerance (a decrease in drug effect with repeated administration) and physical dependence (the emergence of a withdrawal syndrome upon cessation of the drug).[15][16] Preclinical models for assessing tolerance involve repeated drug administration followed by a challenge with the drug to measure its effects.[15] Dependence is often assessed by observing the animal's behavior after abrupt drug discontinuation or after administration of a benzodiazepine receptor antagonist like flumazenil.[15]

Cardiotoxicity

Preclinical evidence suggests that this compound may have cardiotoxic effects. In vitro studies have shown that it can reduce the viability of cardiomyocytes and inhibit hERG potassium channels.[1][5] In vivo studies in rodents have demonstrated an increase in the RR interval on electrocardiograms, indicating potential effects on heart rate.[1][5]

Table 7: Cardiotoxic Effects of this compound

| Model | Concentration/Dose | Key Findings | Reference |

| H9c2 cardiomyocytes (in vitro) | 100 µM | Reduced cell viability | [1] |

| hERG potassium channel assay (in vitro) | - | Considerable inhibition | [1][5] |

| Rodent ECG (in vivo) | - | Increased RR interval | [1][5] |

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol Details:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[7][17]

-

Animals: Mice or rats.

-

Procedure:

-

Acclimate the animals to the testing room for at least 30 minutes before the experiment.[17]

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specified time before testing.[17]

-

Place the animal in the center of the maze, facing one of the open arms.[18]

-

Allow the animal to explore the maze for a 5-10 minute period.[7]

-

Record the session using a video camera and tracking software.[7]

-

-

Measures: The primary measures of anxiolytic activity are the time spent in and the number of entries into the open arms.[7] An increase in these parameters suggests an anxiolytic effect.

Open Field Test (OFT) for Sedative Activity

Caption: Experimental workflow for the Open Field Test.

Protocol Details:

-

Apparatus: A square or circular arena with walls to prevent escape.[8][9]

-

Animals: Mice or rats.

-

Procedure:

-

Measures: Sedation is indicated by a decrease in total distance traveled, rearing frequency, and an increase in thigmotaxis (time spent near the walls).[9][20]

Rotarod Test for Myorelaxant Activity

Caption: Experimental workflow for the Rotarod Test.

Protocol Details:

-

Apparatus: A rotating rod with adjustable speed.[21]

-

Animals: Mice or rats.

-

Procedure:

-

Measures: A decrease in the latency to fall indicates muscle relaxation and impaired motor coordination.[10]

Pentylenetetrazol (PTZ)-Induced Seizure Test for Anticonvulsant Activity

Caption: Experimental workflow for the PTZ-induced seizure test.

Protocol Details:

-

Animals: Mice or rats.

-

Procedure:

-

Measures: Anticonvulsant effects are demonstrated by an increased latency to the first seizure, a reduction in the severity of seizures (often using a rating scale), and protection against mortality.[11][12]

Conclusion

The preclinical pharmacological profile of this compound is consistent with that of a potent, long-acting benzodiazepine. It demonstrates clear GABAergic activity, leading to expected anxiolytic, sedative, myorelaxant, and anticonvulsant effects. However, its long half-life raises concerns about accumulation and prolonged impairment. Furthermore, evidence of rewarding effects and potential cardiotoxicity highlights significant safety considerations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel benzodiazepines, which is essential for a comprehensive understanding of their therapeutic potential and associated risks. Further research is warranted to fully characterize its profile, particularly regarding its pharmacokinetics in rodent models and its potential for tolerance and dependence with chronic use.

References

- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benzoinfo.com [benzoinfo.com]

- 5. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]

- 6. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]

- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Open Field Test - Creative Biolabs [creative-biolabs.com]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. ijbamr.com [ijbamr.com]

- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intravenous self-administration of diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tolerance and Dependence following Chronic Alprazolam Treatment: Quantitative Observation Studies in Female Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alprazolam withdrawal and tolerance measured in the social conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research-support.uq.edu.au [research-support.uq.edu.au]

- 20. anilocus.com [anilocus.com]

- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 22. Evaluation of Anxiolytic effect of Erythrina mysorensis Gamb. in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Flubromazepam Using Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for studying the in vitro metabolism of Flubromazepam using human liver microsomes (HLMs). While specific quantitative kinetic data for this compound is limited in publicly available literature, this document synthesizes information from studies on structurally related benzodiazepines, such as Flubromazolam and Flunitrazepam, to provide a robust framework for experimental design and data interpretation.

Introduction

This compound, a designer benzodiazepine, has emerged as a compound of interest in forensic and clinical toxicology. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. In vitro studies using human liver microsomes are a cornerstone for elucidating the primary metabolic pathways and the enzymes responsible for biotransformation. HLMs are a reliable and widely used model as they contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism for many xenobiotics.

Data Presentation: Metabolite Identification and Enzyme Kinetics

Table 1: Representative Enzyme Kinetic Parameters for Benzodiazepine Metabolism in Human Liver Microsomes

| Compound | Metabolic Pathway | Major Metabolite(s) | Primary CYP Isoform(s) | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| This compound | Hydroxylation, Debromination | Monohydroxylated this compound, Debrominated this compound | Presumed CYP3A4, CYP2C19 | Data not available | Data not available | [1] |

| Flunitrazepam | N-Demethylation | Desmethylflunitrazepam | CYP2C19, CYP3A4 | 11.1 (CYP2C19), 108 (CYP3A4) | Data not available | [2][3] |

| 3-Hydroxylation | 3-Hydroxyflunitrazepam | CYP3A4 | 34.0 | Data not available | [2][3] | |

| Flubromazolam | α-Hydroxylation, 4-Hydroxylation | α-Hydroxyflubromazolam, 4-Hydroxyflubromazolam | CYP3A4, CYP3A5 | Data not available | Data not available | [4][5][6] |

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining reliable and reproducible data on the in vitro metabolism of this compound.

Materials and Reagents

-

Test Compound: this compound (analytical standard)

-

Human Liver Microsomes (HLMs): Pooled from multiple donors to average out polymorphic variations.

-

Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Quenching Solution: Cold acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

Control Compounds: A high-clearance compound (e.g., testosterone) and a low-clearance compound (e.g., warfarin) to validate the experimental setup.

Incubation Procedure

-

Preparation: Prepare stock solutions of this compound and control compounds in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration that minimizes the final solvent concentration in the incubation mixture (typically ≤1%) to avoid enzyme inhibition.[7]

-

Pre-incubation: Pre-warm the HLM suspension in the phosphate buffer to 37°C.[7]

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-warmed HLM suspension.[7] A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-enzymatic degradation.[7]

-

Incubation: Incubate the mixture at 37°C with gentle shaking.[7] The incubation time will depend on the metabolic stability of the compound and should be optimized to ensure linear metabolite formation (typically ranging from 0 to 60 minutes).[8]

-

Termination: Stop the reaction at various time points by adding a sufficient volume of cold quenching solution.[7]

-

Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.[7]

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][9]

Enzyme Kinetic Studies

To determine the Km and Vmax for the formation of major metabolites, a similar incubation procedure is followed, but with varying concentrations of this compound (typically spanning a range that brackets the expected Km). The initial rate of metabolite formation at each substrate concentration is then plotted, and the data are fitted to the Michaelis-Menten equation.

Reaction Phenotyping

To identify the specific CYP450 isoforms responsible for this compound metabolism, several approaches can be employed:

-

Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual, expressed CYP enzymes to identify which ones are capable of metabolizing the compound.

-

Chemical Inhibition: Co-incubate this compound with known selective inhibitors of specific CYP isoforms in HLMs. A reduction in metabolite formation in the presence of an inhibitor suggests the involvement of that particular enzyme. For example, ketoconazole is a potent inhibitor of CYP3A4, and S-mephenytoin can inhibit CYP2C19.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolism study using human liver microsomes.

Proposed Metabolic Pathway of this compound

Based on identified metabolites, the following diagram outlines the proposed primary metabolic pathways of this compound.

References

- 1. bccsu.ca [bccsu.ca]

- 2. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] FLUNITRAZEPAM METABOLISM BY CYTOCHROME P 450 S 2 C 19 AND 3 A 4 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples. | Semantic Scholar [semanticscholar.org]

- 6. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. oyc.co.jp [oyc.co.jp]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazepam (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a long-acting designer benzodiazepine, first synthesized in the 1960s but never marketed as a medication.[1][2] It has emerged as a new psychoactive substance (NPS), raising concerns in clinical and forensic toxicology due to its potent sedative effects and prolonged detection window.[3][4] This document provides a comprehensive overview of the primary metabolic pathways of this compound in humans, detailing the biotransformation processes, resulting metabolites, and the experimental methodologies used for their identification and quantification.

Core Metabolic Pathways

The biotransformation of this compound in humans occurs primarily in the liver and is categorized into Phase I functionalization reactions and Phase II conjugation reactions. The metabolism is extensive, with only small quantities of the unmetabolized parent drug being excreted in urine.[1]

Phase I Metabolism

Phase I metabolism of this compound involves oxidation and reduction reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[5][6] The main pathways are hydroxylation and debromination. It is presumed that CYP3A4 and CYP3A5 are the principal enzymes involved in these transformations.[5][7]

The key Phase I metabolites identified are:

-

Monohydroxylated this compound : The most predominant metabolic reaction is hydroxylation, which is thought to occur primarily at the 3-position of the diazepine ring, forming 3-hydroxy-flubromazepam.[5][6] Other monohydroxylated isomers have also been detected.[1][5]

-

Debrominated this compound : This metabolite is formed by the removal of the bromine atom from the benzodiazepine structure.[3]

-

Debrominated Monohydroxylated this compound : A metabolite that has undergone both debromination and hydroxylation.[1][6]

These oxidative metabolic reactions are confirmed through in vitro studies using human liver microsomes (HLM), which showed the formation of the same primary metabolites.[6]

Phase II Metabolism

Following Phase I hydroxylation, the resulting metabolites undergo Phase II conjugation, primarily through glucuronidation. This process increases the water solubility of the metabolites, facilitating their renal excretion. The hydroxylated metabolites, such as 3-hydroxy-flubromazepam, are conjugated with glucuronic acid.[1] In urine samples, these metabolites are predominantly found in their glucuronidated form.[6]

Quantitative Pharmacokinetic Data

The pharmacokinetics of this compound are characterized by an extremely long elimination half-life, contributing to a prolonged window of detection. Data is based on a human volunteer study involving a single 4 mg oral dose.[3][5]

| Parameter | Value | Matrix | Source |

| Dose Administered | 4 mg (oral) | N/A | [3] |

| Time to Max. Concentration (Tmax) | 6 hours | Serum | [5] |

| Max. Serum Concentration (Cmax) | ~78 ng/mL | Serum | [5] |

| Elimination Half-Life (t½) | 100 - 106 hours | Serum | [1][3][5] |

| Detection Window (Parent Drug) | > 6 days | Urine | [5] |

| Detection Window (Monohydroxylated Metabolite) | Up to 28 days | Urine | [3][5] |

| Detection Window (Monohydroxylated Metabolite) | Up to 23 days | Serum | [5] |

Note: A plateau in serum concentration observed between 24 and 76 hours post-ingestion suggests potential enterohepatic circulation, which may contribute to the long half-life.[1][5]

Experimental Protocols

The characterization of this compound's metabolism has been achieved through both in vivo and in vitro studies.

In Vivo Human Study Protocol

A self-administration study provided the foundational in vivo data on this compound's pharmacokinetics and metabolism.[3][6]

-

Administration : A single oral dose of 4 mg of this compound was consumed by a human volunteer.[3]

-

Sample Collection : Serum and urine samples were collected systematically for up to 31 days post-ingestion.[3]

-

Sample Preparation (Urine) :

-

Sample Preparation (Serum) : 100 µl of serum was fortified with an internal standard (Nordazepam-D5) and prepared for analysis.[6]

-

Analytical Instrumentation :

In Vitro Human Liver Microsome (HLM) Study Protocol

In vitro experiments were conducted to corroborate the metabolic pathways observed in vivo and confirm the role of hepatic enzymes.[6]

-

Incubation : Human liver microsomes (HLM) at a concentration of 1 mg/mL were incubated with 20 µM of this compound.[6]

-

Conditions : The incubation was performed at 37°C for 30 minutes. The reaction requires cofactors such as NADPH to be present.

-

Control : The suitability of the assay was confirmed by incubating a known benzodiazepine, alprazolam, and detecting its characteristic metabolites.[6]

-

Analysis : The resulting incubate was analyzed using mass spectrometry techniques to identify the metabolites formed.[6] This confirmed the formation of two monohydroxylated, one debrominated, and one debrominated monohydroxylated compound, suggesting the metabolic reactions are catalyzed by CYP450 enzymes.[6]

Conclusion

The primary metabolic pathways of this compound in humans involve extensive Phase I metabolism, chiefly hydroxylation and debromination, mediated by CYP450 enzymes, followed by Phase II glucuronidation of the resulting hydroxylated metabolites. The major metabolites include 3-hydroxy-flubromazepam and its glucuronide conjugate. A key characteristic of this compound is its exceptionally long elimination half-life of over 100 hours, which, combined with the even longer detection window of its main hydroxylated metabolite (up to 28 days in urine), has significant implications for forensic and clinical toxicology.[3][5] The detailed understanding of these metabolic pathways and the analytical methods for their detection are crucial for accurately identifying this compound exposure in clinical, forensic, and drug development contexts.

References

- 1. cdn.who.int [cdn.who.int]

- 2. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. bccsu.ca [bccsu.ca]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Flubromazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of Flubromazepam, a potent long-acting benzodiazepine. The information presented herein is intended to support research, forensic analysis, and drug development activities. This document details the absorption, distribution, metabolism, and excretion of this compound, with a particular focus on its extended elimination half-life.

Core Pharmacokinetic Parameters

This compound exhibits a unique pharmacokinetic profile characterized by a remarkably long elimination half-life. The following table summarizes the key quantitative data available in the current scientific literature.

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 100 - 106 hours | [1][2][3] |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours (after a 4 mg oral dose) | [3] |

| Peak Plasma Concentration (Cmax) | ~78 ng/mL (after a 4 mg oral dose) | [3] |

| Protein Binding | 96.4% ± 0.9% | [1] |

| Lipophilicity (Log D7.4) | 2.87 ± 0.05 | [1] |

| Acid Dissociation Constants (pKa) | pKa1: 3.25 ± 0.10, pKa2: 10.74 ± 0.05 | [1] |

Metabolic Pathway of this compound

This compound undergoes extensive metabolism, with only trace amounts of the parent drug being excreted unchanged in urine[1]. The primary metabolic transformations involve Phase I oxidation reactions, predominantly hydroxylation and debromination, followed by Phase II glucuronidation of the resulting metabolites. The major identified Phase I metabolites include 3-hydroxythis compound, other monohydroxylated isomers, and debromothis compound[1]. These metabolites can also undergo hydroxylation. Phase II metabolism involves the conjugation of the hydroxylated metabolites with glucuronic acid to form more water-soluble compounds for excretion[1]. The cytochrome P450 enzymes CYP3A4 and CYP3A5 are presumed to be involved in the initial oxidative metabolism of this compound.

Experimental Protocols

The following sections detail standardized methodologies for the analysis of this compound and its metabolites in biological matrices and for the in vitro characterization of its metabolism.

Protocol 1: Quantification of this compound in Serum by LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human serum.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of serum sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., diazepam-d5).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate this compound from its metabolites and endogenous matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

This protocol outlines a common procedure to investigate the in vitro metabolism of this compound using pooled human liver microsomes.

1. Incubation Mixture Preparation (per well of a 96-well plate):

-

In a microcentrifuge tube or well of a 96-well plate, combine the following:

-

100 mM potassium phosphate buffer (pH 7.4).

-

1 mg/mL human liver microsomes.

-

1 µM this compound (from a stock solution in a suitable organic solvent, e.g., acetonitrile or DMSO, ensuring the final solvent concentration is <1%).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to identify and quantify the depletion of the parent drug and the formation of metabolites.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / in vitro t½) / (mg of microsomal protein/mL).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of this compound in a research setting.

References

Stability and degradation products of Flubromazepam under laboratory conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubromazepam, a 1,4-benzodiazepine derivative, has emerged as a novel psychoactive substance. A comprehensive understanding of its stability and degradation profile under laboratory conditions is crucial for forensic analysis, clinical toxicology, and the development of stable pharmaceutical formulations. This technical guide provides an in-depth overview of the known metabolic pathways of this compound and infers its potential degradation products under forced degradation conditions based on studies of structurally similar benzodiazepines. Detailed experimental protocols for conducting such stability studies and relevant analytical methodologies are also presented.

Introduction

This compound (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a structural analog of phenazepam and was first synthesized in the 1960s, though never marketed as a commercial drug.[1] Its recent appearance on the illicit drug market necessitates a thorough understanding of its chemical properties, including its stability and the identification of its degradation products. Such knowledge is essential for developing reliable analytical methods for its detection in various matrices and for ensuring the quality and safety of any potential future pharmaceutical preparations.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and for the development of stability-indicating analytical methods.[2][3][4] While specific forced degradation studies on this compound are not publicly available, this guide synthesizes information from studies on its in-vivo metabolism and the forced degradation of structurally related benzodiazepines to provide a predictive overview of its stability profile.

In-Vivo Metabolism of this compound

Understanding the metabolic fate of this compound provides valuable clues to its potential chemical liabilities. In-vivo studies have identified several major phase I metabolites, primarily formed through oxidation and debromination reactions.

Identified Metabolites:

-

3-Hydroxy-flubromazepam: A monohydroxylated metabolite.[5]

-

Debrominated this compound: Removal of the bromine atom.[6][7][8]

-

Debrominated 3-hydroxy-flubromazepam: A metabolite that has undergone both debromination and hydroxylation.[6]

These metabolic transformations suggest that the C3-position of the diazepine ring and the C7-position bearing the bromine atom are susceptible to chemical modification.

Predicted Stability and Degradation Pathways under Forced Conditions

Based on the known degradation pathways of other 1,4-benzodiazepines such as diazepam, bromazepam, and flunitrazepam, the following sections outline the expected behavior of this compound under various stress conditions.[6][9][10][11]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for benzodiazepines, particularly under acidic and basic conditions. The central seven-membered diazepine ring is susceptible to hydrolytic cleavage.

-

Acidic Conditions: In the presence of acid, the imine bond (C=N) of the diazepine ring is likely to undergo hydrolysis. This would lead to the opening of the ring and the formation of a benzophenone derivative. For this compound, the predicted primary degradation product would be 2-amino-5-bromo-2'-fluorobenzophenone .

-

Basic Conditions: Under alkaline conditions, the amide bond within the diazepine ring can be hydrolyzed, also leading to ring opening. The resulting degradation products would likely be similar to those formed under acidic conditions.

Oxidative Degradation

Oxidation is another significant degradation pathway, often leading to the formation of N-oxides or hydroxylated products.

-

N-Oxidation: The nitrogen atoms in the diazepine ring, particularly the N4-imine nitrogen, are susceptible to oxidation, which would result in the formation of This compound N-oxide .

-

Hydroxylation: As seen in its metabolism, the C3-position of the diazepine ring is a likely site for hydroxylation under oxidative stress, yielding 3-hydroxy-flubromazepam .

Photolytic Degradation

Many benzodiazepines are sensitive to light. Photodegradation can involve complex reactions, including rearrangements and cleavage of the diazepine ring. The specific photolytic degradation products of this compound are difficult to predict without experimental data, but may involve contractions or rearrangements of the diazepine ring system.

Thermal Degradation

This compound is expected to be relatively stable to dry heat, as is typical for crystalline solid drugs. However, at elevated temperatures, particularly in the presence of moisture, degradation via hydrolysis and oxidation pathways may be accelerated.

Quantitative Data on Benzodiazepine Degradation (Inferred)

While specific quantitative data for this compound is unavailable, the following table summarizes typical degradation observed for other benzodiazepines under forced conditions. This data provides a general indication of the extent of degradation that might be expected.

| Stress Condition | Benzodiazepine | Degradation (%) | Reference |

| Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) | Bromazepam | Significant | [9][10] |

| Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) | Bromazepam | Significant | [9][10] |

| Oxidative (e.g., 3% H₂O₂, RT) | Various | Variable | [12] |

| Thermal (e.g., 80°C, solid state) | Various | Generally Low | [7] |

| Photolytic (e.g., ICH Q1B) | Various | Variable | [12] |

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on a compound like this compound, based on standard industry practices and literature on similar compounds.[2][3][4][7]

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Acid Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 M hydrochloric acid.

-

Heat the mixture at 80°C for 24 hours in a water bath.

-

After cooling to room temperature, neutralize the solution with 1 M sodium hydroxide.

-

Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

Analyze by a stability-indicating HPLC method.

Base Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 M sodium hydroxide.

-

Heat the mixture at 80°C for 24 hours in a water bath.

-

After cooling to room temperature, neutralize the solution with 1 M hydrochloric acid.

-

Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Analyze by HPLC.

Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Analyze by HPLC.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound powder in a petri dish.

-

Expose the powder to a temperature of 105°C for 48 hours in a hot air oven.

-

After the specified time, dissolve a portion of the powder in a suitable solvent to achieve a concentration of approximately 100 µg/mL.

-

Analyze by HPLC.

Photolytic Degradation

-

Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the exposed and control samples by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial to separate the parent drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique.

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., phosphate buffer)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 230 nm) or Mass Spectrometry (for identification of degradation products)

-

Injection Volume: 10-20 µL

Visualizations

The following diagrams illustrate a typical workflow for a forced degradation study and the predicted degradation pathways of this compound.

Caption: A typical experimental workflow for a forced degradation study.

Caption: Predicted degradation pathways of this compound.

Conclusion

While direct experimental data on the forced degradation of this compound is currently lacking in the scientific literature, a predictive understanding of its stability can be established by examining its in-vivo metabolism and the degradation pathways of structurally similar 1,4-benzodiazepines. It is anticipated that this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, primarily through cleavage of the diazepine ring and modification at the C3 and N4 positions. Further empirical studies are necessary to definitively characterize its degradation products and establish a comprehensive stability profile. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biomedres.us [biomedres.us]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal-dogorangsang.in [journal-dogorangsang.in]

- 8. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam its Copper (II) Chelates [openpharmaceuticalsciencesjournal.com]

- 12. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on the Mechanism of Action of Flubromazepam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubromazepam, a designer benzodiazepine, exerts its pharmacological effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delineates the molecular mechanisms underlying the interaction of this compound with GABA-A receptors, contextualizing its function within the broader class of benzodiazepines. While specific experimental quantitative data for this compound is limited in publicly accessible literature, this document synthesizes the known principles of benzodiazepine action, presents predicted binding affinities, and details the established experimental protocols for characterizing such compounds. This guide serves as a foundational resource for researchers investigating the pharmacology of this compound and other novel psychoactive substances.

Introduction to this compound and the GABA-A Receptor

This compound is a benzodiazepine derivative that emerged on the novel psychoactive substance market in the early 2010s.[1] Structurally analogous to other 1,4-benzodiazepines, its primary molecular target is the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2] GABA-A receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3]

Benzodiazepines, including this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, enhancing the receptor's response to GABA.[2] This positive allosteric modulation results in an increased frequency of channel opening, potentiating the inhibitory effects of GABA and leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[2]

Molecular Mechanism of Action

This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the effect of GABA without directly activating the receptor itself.[2] The benzodiazepine binding site is located at the interface of the α and γ subunits of the GABA-A receptor.[4] The binding of this compound to this site induces a conformational change in the receptor, which in turn increases the affinity of the receptor for GABA.[5] This leads to a more potent inhibitory signal for a given concentration of GABA.

Signaling Pathway

The binding of GABA to its receptor is the primary event that initiates the inhibitory signal. This compound's role is to amplify this signal. The sequence of events is as follows:

-

GABA is released into the synaptic cleft.

-

GABA binds to the orthosteric site on the GABA-A receptor.

-

This compound binds to the allosteric benzodiazepine site on the GABA-A receptor.

-

The binding of this compound increases the receptor's affinity for GABA, leading to more frequent opening of the chloride channel.

-

Increased chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential.

Quantitative Data

Direct experimental data on the binding affinity and potency of this compound at GABA-A receptors is not widely available in peer-reviewed literature. However, a quantitative structure-activity relationship (QSAR) model has predicted its binding affinity.

Table 1: Predicted Binding Affinity of this compound and Comparative Experimental Data for Other Benzodiazepines

| Compound | Predicted log(1/IC50) | Reference |

| This compound | 8.37 | [6] |

| Midazolam | 8.37 | [6] |

Note: The predicted value for this compound is derived from a QSAR model for displacement of [3H]-diazepam from rat cerebral cortex synaptosomes.[6]

Table 2: Comparative Binding Affinities (Ki in nM) of Common Benzodiazepines for Human Recombinant GABA-A Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |

| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [7] |

| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [7] |

| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [7] |

Note: Lower Ki values indicate higher binding affinity. Data is presented for representative compounds to provide a contextual framework for this compound's potential subtype selectivity.[7]

In addition to its on-target effects, this compound has been shown to have off-target effects. For instance, it inhibits hERG potassium channels in a concentration-dependent manner.

Table 3: Off-Target Activity of this compound

| Target | Effect | IC50 | Reference |

| hERG Potassium Channels | Inhibition | 37.4 ± 7.4 μM | [2] |

Experimental Protocols

The characterization of a novel benzodiazepine like this compound involves standardized in vitro assays to determine its binding affinity and functional effects on GABA-A receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABA-A receptors. It measures the ability of the test compound to displace a radioactively labeled ligand.

Protocol:

-

Membrane Preparation:

-

HEK-293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2).

-

Cells are harvested and homogenized in an ice-cold buffer (e.g., Tris-HCl).

-

Cell membranes containing the receptors are isolated via centrifugation.[7]

-

-

Binding Assay:

-

Prepared membranes are incubated with a specific concentration of a radioligand, such as [³H]flunitrazepam, which binds to the benzodiazepine site.[7]

-

Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

The reaction is incubated to allow for binding equilibrium to be reached.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from unbound radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[7]

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is converted to a Ki value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage-Clamp Electrophysiology

This technique is used to measure the functional effects of this compound on GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines. It assesses the potentiation of GABA-evoked chloride currents.

Protocol:

-

Receptor Expression:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK-293) are injected with cRNAs encoding the desired GABA-A receptor subunits.

-

The cells are incubated to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

A two-electrode voltage-clamp setup is used to clamp the membrane potential of the cell at a holding potential (e.g., -70 mV).

-

The cell is perfused with a control solution.

-

A submaximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline chloride current.

-

-

Drug Application:

-

The cell is then co-perfused with the same concentration of GABA plus varying concentrations of this compound.

-

The potentiation of the GABA-evoked current by this compound is recorded.

-

-

Data Analysis:

-

The potentiation is quantified as the percentage increase in current amplitude in the presence of this compound compared to the baseline GABA current.

-

A concentration-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).

-

Conclusion

This compound functions as a positive allosteric modulator of the GABA-A receptor, consistent with other benzodiazepines. Its mechanism of action involves binding to the benzodiazepine site at the α/γ subunit interface, which enhances the receptor's affinity for GABA and potentiates the inhibitory chloride current. While specific experimental data on this compound's binding affinity and potency are limited, predictive models suggest a high affinity comparable to that of midazolam. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other novel benzodiazepines, which is crucial for understanding their pharmacological profiles and potential clinical implications. Further research is necessary to fully elucidate the subtype selectivity and functional effects of this compound on GABA-A receptors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of Flubromazepam in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust method for the quantitative analysis of Flubromazepam, a designer benzodiazepine, in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Method validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized from published literature to demonstrate the method's suitability for forensic toxicology, clinical research, and drug metabolism studies.

Introduction

This compound is a potent, long-acting psychoactive substance belonging to the benzodiazepine class.[1] Due to its potential for misuse and adverse health effects, sensitive and specific analytical methods are required for its detection and quantification in biological matrices.[2][3] LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the determination of drugs and their metabolites in complex biological fluids like serum.[4][5] This document provides a comprehensive protocol for the quantification of this compound in serum, intended for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

This compound-d4 or Nordiazepam-d5 (Internal Standard, IS)[4][7]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Borate buffer (pH 9)[4]

-

1-Chlorobutane[4]

-

Ethyl acetate

-

Ammonium hydroxide

-

Drug-free human serum

-

Deionized water

Equipment

-

Liquid chromatograph (e.g., Agilent 1260 Infinity, Shimadzu Nexera)

-

Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 4500, Agilent 6400 Series)[8]

-

Analytical column (e.g., Kinetex 2.6 µm Biphenyl 50 x 3.0 mm, C18 column)[2][8]

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

Pipettes and general laboratory glassware

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.[9][10] Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working standards for calibration curve and QC samples.

-

Calibration Standards and QC Samples: Spike drug-free human serum with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 200, and 500 ng/mL) and QC samples (e.g., low, mid, and high concentrations).[9][10]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of serum sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 5 µg/mL Nordazepam-D5).[4]

-

Add 900 µL of borate buffer (pH 9).[4]

-

Add 1 mL of 1-chlorobutane and vortex for 5 minutes.[4]

-

Centrifuge at 2860 x g for 5 minutes.[4]

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[4]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm[8]

-

Mobile Phase A: 0.1% formic acid in water[9]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[9]

-

Flow Rate: 0.7 mL/min[9]

-

Injection Volume: 5 µL[8]

-

Column Temperature: 40°C[8]

-

Gradient: A typical gradient starts at 15% B, increases to 20% B over 1.5 min, then to 32% B by 10 min, and ramps to 100% B, holding for 2 minutes, before re-equilibrating.[9]

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive[9]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 400°C[4]

-

Capillary Voltage: 4 kV[9]

-

MRM Transitions:

Quantitative Data Summary

The following table summarizes the quantitative parameters for this compound analysis from various validated LC-MS/MS methods.

| Parameter | Method 1[2][9] | Method 2[4] | Method 3[3] |

| Matrix | Postmortem Blood | Serum | Whole Blood |

| Sample Preparation | Solid Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |

| Linearity Range | 1 - 500 ng/mL | 0.1 - 100 ng/mL | 5 - 100 ng/mL |

| LOD | 0.5 ng/mL | 0.1 ng/mL | Not Reported |

| LOQ | 1 ng/mL | Not explicitly stated, but lowest calibrator is 0.1 ng/mL | 5 ng/mL |

| Intra-day Precision (%RSD) | 3 - 20% | Not Reported | < 14% |

| Inter-day Precision (%RSD) | 4 - 21% | Not Reported | < 14% |

| Bias/Accuracy | ±12% | Not Reported | ±14% |

| Recovery | 35 - 90% | Not Reported | Not Reported |

Experimental Workflow and Principles

Caption: Experimental workflow for this compound quantification.

Caption: Principle of LC-MS/MS quantification.

References

- 1. This compound | 2647-50-9 [chemicalbook.com]

- 2. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bccsu.ca [bccsu.ca]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. caymanchem.com [caymanchem.com]

- 8. phenomenex.com [phenomenex.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academicworks.cuny.edu [academicworks.cuny.edu]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Application Note: Quantitative Analysis of Flubromazepam in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the detection and quantification of Flubromazepam, a designer benzodiazepine, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The outlined procedures cover sample preparation from various matrices, instrumental analysis, and data interpretation. This method is intended for forensic toxicology, clinical chemistry, and research applications.

Introduction

This compound (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a potent, long-acting psychoactive substance from the benzodiazepine class. Not approved for medical use, it is sold online as a "research chemical," posing a significant risk to public health and presenting challenges for forensic and clinical toxicology.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique for the definitive identification and quantification of such compounds in biological specimens.[2] This protocol details a validated approach for this compound analysis.

Principle

This method involves the extraction of this compound from a biological matrix (e.g., blood, serum, urine), followed by analysis using GC-MS. The gas chromatograph separates this compound from other sample components based on its volatility and interaction with a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting mass spectrum, characterized by a specific parent ion and fragmentation pattern, allows for unambiguous identification and quantification.[1][2] While direct analysis is possible, optional derivatization can be performed to improve chromatographic peak shape and thermal stability.[3]

Materials and Reagents

-

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Autosampler

-

HP-5, DB-5ms, or equivalent capillary column (30m x 0.25 mm x 0.25 µm)[4]

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

-

pH meter

-

-

Reagents:

-

This compound certified reference material

-

Nordiazepam-D5 or other suitable internal standard (ISTD)

-

Methanol (HPLC grade)[4]

-

Borate buffer (pH 9)[1]

-

Phosphate buffer (pH 6)[1]

-

β-Glucuronidase (from E. coli for urine samples)[1]

-

Sodium sulfate (anhydrous)

-

Helium (carrier gas, 99.999% purity)[4]

-

(Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Experimental Protocols

4.1. Sample Preparation

Accurate quantification requires meticulous sample preparation to remove interferences from the biological matrix.[2] Choose the appropriate protocol based on the sample type.

4.1.1. Protocol 1: Liquid-Liquid Extraction (LLE) for Blood/Serum [1]

-

Pipette 100 µL of serum or whole blood into a 15 mL glass centrifuge tube.

-

Add 20 µL of internal standard (ISTD) solution (e.g., 5 µg/mL Nordazepam-D5).[1]

-

Add 900 µL of borate buffer (pH 9) and vortex briefly.[1]